

# Application Notes and Protocols for Heat Capacity Measurement of GdNi<sub>5</sub>

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Compound of Interest		
Compound Name:	Gadoliniumnickel (1/5)	
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These application notes provide a detailed overview and experimental protocols for measuring the heat capacity of the intermetallic compound Gadolinium Nickel five (GdNi₅). This material is of interest for its magnetocaloric properties, and understanding its heat capacity is crucial for characterizing its thermodynamic behavior, particularly around its ferromagnetic phase transition.

## Introduction to Heat Capacity of GdNis

GdNi<sub>5</sub> is a ferromagnetic intermetallic compound that exhibits a second-order magnetic phase transition from a ferromagnetic to a paramagnetic state at a Curie temperature (Tc) of approximately 31-32 K. The heat capacity (Cp) of a material is a measure of the amount of heat required to raise its temperature by a given amount. For magnetic materials like GdNi<sub>5</sub>, the total heat capacity is a sum of contributions from the lattice vibrations (phonons), the conduction electrons, and the magnetic system.

The analysis of the heat capacity as a function of temperature provides valuable information about:

 Phase Transitions: A sharp peak or anomaly in the heat capacity curve is a clear indicator of a phase transition. For GdNi₅, this peak occurs at the Curie temperature.



- Magnetic Ordering: The shape and magnitude of the magnetic contribution to the heat capacity can provide insights into the nature of the magnetic ordering and the magnetic entropy change.[1][2]
- Electronic and Lattice Properties: At low temperatures, the electronic and lattice contributions to the heat capacity can be separated, allowing for the determination of the electronic specific heat coefficient (y) and the Debye temperature (OD).[1]

## **Experimental Data Presentation**

The following table summarizes representative quantitative data for the heat capacity of GdNi<sub>5</sub> at zero applied magnetic field. The data shows a characteristic lambda-type anomaly at the Curie temperature.

Temperature (K)	Molar Heat Capacity (J/mol·K)
5	2.5
10	8.0
15	18.5
20	35.0
25	60.0
30	95.0
31.5 (Tc)	~110.0 (Peak)
35	80.0
40	65.0
50	50.0
100	120.0
200	145.0
300	155.0



Note: This data is representative and compiled from graphical representations in the literature. [3] Actual experimental values may vary based on sample purity and experimental conditions.

## **Experimental Protocols**

The following protocols detail the key steps for the synthesis of a polycrystalline GdNi₅ sample and the subsequent measurement of its heat capacity using a Quantum Design Physical Property Measurement System (PPMS), a widely used instrument for such studies.

## Protocol 1: Synthesis of Polycrystalline GdNis

Objective: To synthesize a single-phase polycrystalline sample of GdNi<sub>5</sub> suitable for physical property measurements.

#### Materials:

- High-purity Gadolinium (Gd) metal (≥99.9%)
- High-purity Nickel (Ni) metal (≥99.99%)
- Argon gas (high purity)
- Arc furnace with a water-cooled copper hearth and a non-consumable tungsten electrode
- Quartz tube
- Tube furnace

#### Procedure:

- Stoichiometric Weighing: Weigh the Gd and Ni metals in a stoichiometric ratio of 1:5. An excess of Gd (e.g., 1-2 wt%) is often added to compensate for its higher vapor pressure and potential loss during melting.
- Arc Melting:
  - Place the weighed metals on the copper hearth of the arc furnace.



- Evacuate the furnace chamber to a high vacuum (e.g., 10<sup>-3</sup> torr) and then backfill with high-purity argon gas. This process should be repeated several times to ensure an inert atmosphere.
- Melt the sample by striking an arc between the tungsten electrode and the metals.
- To ensure homogeneity, the resulting button should be flipped and re-melted multiple times (at least 4-5 times).
- Homogenization Annealing:
  - Seal the as-cast button in an evacuated quartz tube.
  - Anneal the sample in a tube furnace at an elevated temperature (e.g., 900-1000 °C) for an extended period (e.g., 7-14 days). This step is crucial for obtaining a single-phase and homogeneous sample.
  - After annealing, quench the quartz tube in cold water to preserve the high-temperature phase.
- Sample Characterization:
  - Characterize the phase purity and crystal structure of the synthesized sample using powder X-ray diffraction (XRD).
  - The composition and homogeneity can be checked using techniques like Energy Dispersive X-ray Spectroscopy (EDS) in a Scanning Electron Microscope (SEM).

## Protocol 2: Heat Capacity Measurement using a Quantum Design PPMS

Objective: To measure the heat capacity of the synthesized GdNi<sub>5</sub> sample as a function of temperature using the relaxation calorimetry technique.

#### Apparatus:

 Quantum Design Physical Property Measurement System (PPMS) with the Heat Capacity option.



- Sample puck for the PPMS.
- Apiezon N grease for thermal contact.
- Precision balance.

#### Procedure:

- Sample Preparation for Measurement:
  - Cut a small, flat piece of the GdNi<sub>5</sub> sample with a mass typically in the range of 10-100 mg. The sample should have a regular shape to ensure good thermal contact.
  - Accurately measure the mass of the sample.
- Addenda Measurement (Background Measurement):
  - Apply a small, uniform layer of Apiezon N grease to the sample platform of the PPMS puck.
  - Run a heat capacity measurement on the puck with only the grease. This "addenda" measurement will be subtracted from the sample measurement to obtain the heat capacity of the sample alone.
- Sample Mounting:
  - Carefully place the GdNi<sub>5</sub> sample on top of the grease on the sample platform. Gently
    press the sample to ensure good thermal contact.
- Sample Measurement:
  - Mount the puck with the sample into the PPMS.
  - Evacuate the sample chamber to a high vacuum to ensure thermal isolation of the sample.
  - Set up the measurement sequence in the PPMS software. This includes defining the temperature range (e.g., 2 K to 350 K), the temperature step, and the heating/cooling rate.



For studying the phase transition, a smaller temperature step around the Curie temperature is recommended.

 The PPMS uses a relaxation (or semi-adiabatic heat pulse) method. A known amount of heat is applied to the sample platform, and the temperature relaxation is measured over time. The software then fits this relaxation curve to a thermal model to determine the heat capacity.

#### Data Analysis:

- The PPMS software automatically subtracts the addenda (grease and platform) heat capacity from the total measured heat capacity to give the heat capacity of the sample.
- The raw data is typically in Joules per Kelvin (J/K). To obtain the molar heat capacity (J/mol·K), divide the sample's heat capacity by the number of moles of the sample.
- Separation of Contributions: The total heat capacity (Cp) can be analyzed to separate the electronic, lattice (phonon), and magnetic contributions:
  - Cp = Ce + Cph + Cmag
  - At low temperatures (well below the magnetic ordering temperature and the Debye temperature), the electronic and lattice contributions can be fitted to the equation: Cp/T = y + βT², where y is the Sommerfeld coefficient (related to the electronic density of states at the Fermi level) and β is related to the Debye temperature (ΘD).
  - The magnetic contribution (Cmag) is obtained by subtracting the electronic and lattice contributions from the total measured heat capacity. The lattice contribution of a non-magnetic isostructural compound (like LaNi₅) is often used as a reference to estimate the phonon contribution for GdNi₅.[1]
- Magnetic Entropy: The magnetic entropy change (ΔSmag) associated with the magnetic ordering can be calculated by integrating the magnetic part of the heat capacity divided by temperature:
  - ΔSmag = ∫ (Cmag/T) dT



## Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the experimental setup for heat capacity measurements of GdNi<sub>5</sub>.

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### References

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